Variecolin

anticancer sesterterpenoid cytotoxicity

Choose Variecolin as the validated parent scaffold for anticancer lead optimization. Its novel tetracyclic skeleton, a hybrid of ophiobolin and ceriferene, enables derivatization that reduces in vivo toxicity while maintaining potency. Unlike inactive congeners (variecolactone) or weaker sesterterpenoids (ophiobolin C), Variecolin offers superior CCR5 antagonism (IC50 9 µM) and direct angiotensin II receptor inhibition (IC50 3 µM). Procure high-purity Variecolin to advance receptor-specific research and antiviral agent development.

Molecular Formula C25H36O2
Molecular Weight 368.6 g/mol
CAS No. 133101-16-3
Cat. No. B3044253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariecolin
CAS133101-16-3
Synonymsvariecolin
Molecular FormulaC25H36O2
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2C1CC3(CCC4(CCC(C4C3CC=C2C=O)C(=C)C)C)C
InChIInChI=1S/C25H36O2/c1-15(2)18-8-9-24(4)10-11-25(5)13-19-16(3)12-21(27)22(19)17(14-26)6-7-20(25)23(18)24/h6,14,16,18-20,22-23H,1,7-13H2,2-5H3/b17-6-/t16-,18+,19-,20-,22-,23-,24-,25+/m0/s1
InChIKeyXAYQASOMEVLRKN-NOJNFTMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Variecolin (CAS 133101-16-3) Procurement Guide: Baseline Characteristics of a Fungal Sesterterpenoid


Variecolin (CAS 133101-16-3) is a fungal sesterterpenoid isolated from several Aspergillus species, first reported from Aspergillus variecolor MF138. [1] It is characterized by a novel tetracyclic skeleton that is a hybrid of the ophiobolin and ceriferene classes. [1] The compound has a molecular formula of C25H36O2 and a molecular weight of approximately 368.55 g/mol. Variecolin is recognized in authoritative chemical databases such as ChEBI (CHEBI:66349) and is classified as a chemokine receptor 5 (CCR5) antagonist. [2]

Variecolin (CAS 133101-16-3) Scientific Selection: Why Generic Substitution with Other Sesterterpenoids Is Not Viable


Variecolin's biological profile is highly dependent on its specific, novel ring skeleton, which is a unique hybrid of the ophiobolin and ceriferene classes. [1] Even minor structural modifications among congeners, such as variecolactone or variecolol, lead to orders-of-magnitude differences in potency and, more critically, a complete loss of activity in key assays for analogues like the emericolins. [2][3] Furthermore, while other sesterterpenoids like ophiobolin C may share a target class (e.g., CCR5 antagonism), their potencies and selectivity profiles differ markedly, and their distinct skeletal structures preclude them from serving as interchangeable reagents for investigating the specific pharmacology associated with the variecolin scaffold.

Variecolin (CAS 133101-16-3) Evidence Guide: Quantified Differentiation Against Closest Analogs


Variecolin Demonstrates Superior Potency to Variecolactone in Cancer Cell Lines with Quantitative IC50 Data

Variecolin exhibits significantly higher potency against human breast adenocarcinoma (MCF-7) and murine colon carcinoma (CT26) cell lines compared to its closest structural congener, variecolactone. [1] In an MTT assay with 72-hour exposure, variecolin showed an IC50 of 1.4 ± 0.3 µM against MCF-7 cells, while variecolactone was over 15-fold less potent with an IC50 of 22 ± 8 µM. [1] A similar trend was observed in the CT26 cell line, where variecolin's IC50 was 1.0 ± 0.3 µM compared to 14 ± 3 µM for variecolactone. [1]

anticancer sesterterpenoid cytotoxicity

Variecolin is a ~3.6x More Potent CCR5 Antagonist than its Congener Variecolol

In a scintillation proximity assay (SPA) assessing competition with macrophage inflammatory protein (MIP)-1α for binding to human CCR5, variecolin demonstrated a potency advantage over the related congener variecolol. [1] The IC50 for variecolin was determined to be 9 µM, whereas variecolol required a concentration of 32 µM to achieve the same effect. [1] Notably, four other isolated variecolin analogues, the emericolins A-D, were found to be completely inactive in this assay. [1]

antiviral CCR5 antagonist chemokine receptor

Variecolin Exhibits a 3-4x Potency Advantage as a CCR5 Antagonist Compared to the Sesterterpenoid Ophiobolin C

When compared to another sesterterpenoid CCR5 antagonist, ophiobolin C, variecolin demonstrates superior binding affinity. Variecolin exhibits an IC50 of 9 µM in a CCR5 binding competition assay, while ophiobolin C has been reported with an IC50 of 40 µM in a similar assay format for antagonizing chemokine receptor CCR5 binding. [1] This represents a potency difference of approximately 4.4-fold in favor of variecolin.

CCR5 antagonist HIV entry inhibitor sesterterpenoid

Variecolin Serves as a Foundational Scaffold for Derivatization Leading to In Vivo Safety Advantages

While variecolin itself demonstrates anticancer activity, it also serves as a critical parent scaffold for generating analogues with improved pharmacological profiles. A 2024 study showed that while an unnatural analogue (compound 5) had anticancer activity comparable to variecolin in vitro, it was associated with significantly reduced toxic side effects in cancer-bearing mice. [1] This suggests that the variecolin scaffold is a validated starting point for structure-activity relationship (SAR) studies aimed at improving the therapeutic window, a feature not yet demonstrated for other sesterterpenoid classes.

in vivo toxicology anticancer therapeutic index

Variecolin's Potent Angiotensin II Receptor Binding (IC50 = 3 ± 1 µM) Distinguishes It From Other Sesterterpenoid Classes

Variecolin was originally discovered and characterized as an angiotensin II receptor binding inhibitor. [1] It demonstrates an IC50 of 3 ± 1 µM in this assay. While ophiobolin A has been shown to counteract angiotensin II's effects, its mechanism is as a Ca2+/calmodulin inhibitor downstream of the receptor, rather than a direct receptor binding inhibitor. [2] This establishes a distinct and verifiable point of pharmacological differentiation for variecolin among sesterterpenoids.

angiotensin II receptor cardiovascular receptor binding

Variecolin (CAS 133101-16-3) in Practice: High-Value Research and Industrial Application Scenarios


Core Scaffold for Anticancer SAR and In Vivo Lead Optimization

Procure Variecolin as the validated parent scaffold for synthetic biology or medicinal chemistry campaigns aimed at developing novel anticancer agents. As demonstrated in recent research, the variecolin core can be derivatized to yield compounds with significantly reduced in vivo toxicity while maintaining potent anticancer activity, a pathway to improving the therapeutic window that is not accessible with inactive or weakly active congeners like variecolactone. [1]

Selective Pharmacological Probe for Angiotensin II Receptor Binding Studies

Use Variecolin as a specific tool compound to investigate angiotensin II receptor binding mechanisms. Its direct inhibition (IC50 = 3 µM) distinguishes it from other sesterterpenoids like ophiobolin A, which act downstream on Ca2+/calmodulin signaling, ensuring that observed effects are attributable to receptor-level interactions and not confounding intracellular pathways. [2][3]

Potent Natural Product Lead for CCR5 Antagonist Development

Employ Variecolin as a superior starting point for CCR5 antagonist research over other natural sesterterpenoids. Its higher potency (IC50 = 9 µM) compared to ophiobolin C (IC50 = 40 µM) and the inactive emericolin analogues makes it the most relevant compound for studying CCR5-mediated HIV-1 entry inhibition and for developing novel antiviral agents. [4]

Reference Standard for Analytical and Quality Control in Fermentation Products

Utilize Variecolin as a high-purity reference standard for identifying and quantifying this specific metabolite in fungal fermentation extracts from Aspergillus species. Its fully characterized structure and availability of an X-ray crystal structure provide a definitive benchmark for analytical method development, quality control, and natural product discovery programs. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Variecolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.